4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde 4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde
Brand Name: Vulcanchem
CAS No.: 733744-98-4
VCID: VC3291119
InChI: InChI=1S/C20H16BrNO/c1-15-2-8-18(9-3-15)22(20-12-6-17(21)7-13-20)19-10-4-16(14-23)5-11-19/h2-14H,1H3
SMILES: CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br
Molecular Formula: C20H16BrNO
Molecular Weight: 366.2 g/mol

4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde

CAS No.: 733744-98-4

Cat. No.: VC3291119

Molecular Formula: C20H16BrNO

Molecular Weight: 366.2 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde - 733744-98-4

Specification

CAS No. 733744-98-4
Molecular Formula C20H16BrNO
Molecular Weight 366.2 g/mol
IUPAC Name 4-(N-(4-bromophenyl)-4-methylanilino)benzaldehyde
Standard InChI InChI=1S/C20H16BrNO/c1-15-2-8-18(9-3-15)22(20-12-6-17(21)7-13-20)19-10-4-16(14-23)5-11-19/h2-14H,1H3
Standard InChI Key SDKPEZBGWABWKD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br
Canonical SMILES CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structure

4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde is a complex organic compound with a triarylamine structure featuring a benzaldehyde group. The compound contains three aromatic rings connected through a nitrogen atom, with one ring bearing a bromine substituent, another containing a methyl group, and the third featuring an aldehyde functional group. This specific structural arrangement contributes to its distinctive chemical properties and potential applications in various research fields.

Basic Identification Parameters

The compound is characterized by several standard chemical identifiers that provide unique ways to reference and catalog this specific molecule. These identifiers are essential for researchers seeking to locate, order, or reference this compound in scientific literature and chemical databases.

Table 1: Basic Identification Parameters of 4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde

ParameterValue
CAS Number733744-98-4
Molecular FormulaC₂₀H₁₆BrNO
Molecular Weight366.2 g/mol
IUPAC Name4-(N-(4-bromophenyl)-4-methylanilino)benzaldehyde
Common Synonyms4-[(4-Bromophenyl)(p-tolyl)amino]benzaldehyde, 4-(N-(4-bromophenyl)-4-methylanilino)benzaldehyde

The compound's structure features a central nitrogen atom that connects three aromatic rings: a 4-bromophenyl group, a 4-methylphenyl (p-tolyl) group, and a 4-formylphenyl (benzaldehyde) group . This triarylamine structure is particularly noteworthy as it creates a specific electronic environment that influences the compound's reactivity and potential applications.

Chemical Structure and Representation

The structural representation of 4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde can be expressed through various notations that provide detailed information about its molecular arrangement. The Standard InChI (International Chemical Identifier) provides a standardized representation of the compound's structure, enabling precise identification across different chemical databases and literature sources.

Table 2: Structural Representation Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C20H16BrNO/c1-15-2-8-18(9-3-15)22(20-12-6-17(21)7-13-20)19-10-4-16(14-23)5-11-19/h2-14H,1H3
Standard InChIKeySDKPEZBGWABWKD-UHFFFAOYSA-N

The three-dimensional structure of this compound is particularly important for understanding its potential interactions with other molecules, especially in applications related to materials science or pharmaceutical research.

Physical and Chemical Properties

The physical and chemical properties of 4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde provide crucial information for researchers working with this compound, particularly regarding handling, storage, and experimental design considerations.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics that influence its handling and storage requirements. These properties also inform potential applications in various research contexts.

Table 3: Physical Properties of 4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde

PropertyValueSource
Physical StateSolid at room temperature
Melting Point117°C (243°F)
ColorNot specified in search results
SolubilityNot specified in search results

The melting point of 117°C indicates a compound with moderate thermal stability, which is an important consideration for storage and handling in laboratory settings .

Chemical Reactivity

The chemical structure of 4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde suggests several potential reaction sites that contribute to its chemical behavior. While specific reactivity information is limited in the search results, certain structural features can inform predictions about its chemical behavior.

The compound contains several functional groups that can participate in various chemical reactions:

  • The aldehyde group (-CHO) is highly reactive and can participate in nucleophilic addition reactions, condensation reactions, and oxidation processes.

  • The bromine substituent provides a site for potential cross-coupling reactions, such as Suzuki coupling or other metal-catalyzed transformations.

  • The triarylamine structure represents a nitrogen center with specific electronic properties that can influence the compound's behavior in various chemical environments.

This unique combination of functional groups makes the compound potentially valuable for synthetic organic chemistry and materials science applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator